7-Ethoxy-2-methylquinoline-5,8-dione
Description
7-Ethoxy-2-methylquinoline-5,8-dione is a synthetic quinolinequinone derivative characterized by a fused bicyclic aromatic system with a 5,8-dione core. The compound features an ethoxy group at the 7-position and a methyl group at the 2-position (Figure 1). The 5,8-dione moiety enables redox cycling, which can generate cytotoxic reactive oxygen species (ROS) in cancer cells overexpressing NQO1 .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-ethoxy-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C12H11NO3/c1-3-16-10-6-9(14)8-5-4-7(2)13-11(8)12(10)15/h4-6H,3H2,1-2H3 |
InChI Key |
COPRXDCKULYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)N=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-methylquinoline-5,8-dione typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions including dehydration and oxidation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often employ green chemistry approaches to minimize environmental impact. These methods may include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents such as ethanol or acetic acid .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological activities .
Scientific Research Applications
7-Ethoxy-2-methylquinoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2-methylquinoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone form of the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- 7-Position Substitution: The ethoxy group in this compound provides moderate electron-donating effects compared to the amino group in 7-amino derivatives, which are critical for NQO1 binding and antitumor activity .
- 2-Position Substitution : The methyl group in the target compound offers steric stabilization, contrasting with chloro or nitrophenyl groups in analogs that may enhance electrophilicity but increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
